molecular formula C13H12N4O B3274613 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile CAS No. 611225-72-0

4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile

Cat. No.: B3274613
CAS No.: 611225-72-0
M. Wt: 240.26 g/mol
InChI Key: QGGSMUFVFLIKDO-UHFFFAOYSA-N
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Description

4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and nitrile groups in the molecule suggests potential reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a pyridine derivative, a nitration reaction introduces a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The phenoxy group can be introduced via a coupling reaction, such as the Ullmann reaction, where a phenol derivative reacts with a halopyridine in the presence of a copper catalyst.

    Cyanation: Finally, the nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various substituents on the phenoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The presence of amino and nitrile groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Amino-3-methylamino-phenoxy)-pyridine-2-carbonitrile: Similar structure with slight variations in the position of amino and methylamino groups.

    4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile: Contains a nitro group instead of an amino group.

    4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness

The unique combination of amino, methylamino, phenoxy, and nitrile groups in 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile provides distinct reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-amino-4-(methylamino)phenoxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-16-13-3-2-10(7-12(13)15)18-11-4-5-17-9(6-11)8-14/h2-7,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGSMUFVFLIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (5.0 g, 0.019 moles) in EtOH (15 mL) was heated to 40° C. Na2CO3 (4.7 g, 0.044 moles) was added followed by H2O (8.4 mL). Na2S2O4 (3.3 g, 0.019 moles) was added followed by H2O (10 mL). The temperature rose from 41.7 to 49.5° C. After cooling down to 41.7° C., Na2S2O4 (3.3 g, 0.019 moles) was added followed by H2O (10 mL). The temperature rose to 44.5° C. After cooling down to 36.7° C., Na2S2O4 (6.6 g, 0.038 moles) was added followed by H2O (20 mL). The temperature rose to 44.0° C. HPLC analysis showed 4.1% (LCAP) of the starting material. Additional Na2S2O4 (3.3 g, 0.019 moles) was added. After stirring an additional 15 min, heat was removed and H2O (12.5 mL) was added. At 25° C., additional Na2CO3 (1.3 g, 0.012 moles) was added and the mixture cooled in an ice/water bath. At less than 5° C., the mixture was allowed to age for 30 min (final temperature of 1.5° C.). The solid was collected by filtration and washed with H2O (10 mL followed by 5 mL). The solid was dried on the filter for 30 min and then transferred to the reaction flask and H2O (50 mL) added. The mixture was stirred for 45 min. The solid was then collected by filtration and washed with H2O (2×10 mL). The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 3.50 g (76%) of the title compound: 1H NMR (400 MHz, DMSO-d6) δ 8.5 (m, 1 H), 7.5 (m, 1 H), 7.1 (m, 1 H), 6.4 (m, 1 H), 6.3 (m, 2 H), 4.8 (s, 2 H), 4.7 (s, 1 H), 2.7 (s, 3H); APCI MS [M+H]+=241; HPLC >99% (LCAP).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.4 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
4.7 g
Type
reactant
Reaction Step Six
Quantity
3.3 g
Type
reactant
Reaction Step Seven
Quantity
3.3 g
Type
reactant
Reaction Step Eight
Quantity
6.6 g
Type
reactant
Reaction Step Nine
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
3.3 g
Type
reactant
Reaction Step Eleven
Quantity
1.3 g
Type
reactant
Reaction Step Twelve
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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